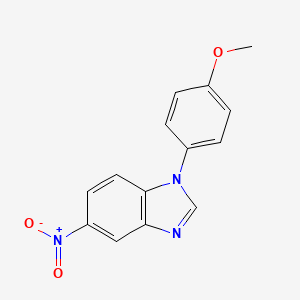![molecular formula C14H16F3NO B5880477 N-[3-(trifluoromethyl)phenyl]cyclohexanecarboxamide](/img/structure/B5880477.png)
N-[3-(trifluoromethyl)phenyl]cyclohexanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(trifluoromethyl)phenyl]cyclohexanecarboxamide, commonly known as CPP-115, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CPP-115 is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase, which plays a crucial role in the metabolism of GABA, the primary inhibitory neurotransmitter in the central nervous system.
Mecanismo De Acción
CPP-115 exerts its pharmacological effects by inhibiting the enzyme N-[3-(trifluoromethyl)phenyl]cyclohexanecarboxamide aminotransferase, which is responsible for the breakdown of N-[3-(trifluoromethyl)phenyl]cyclohexanecarboxamide. By inhibiting this enzyme, CPP-115 increases the levels of N-[3-(trifluoromethyl)phenyl]cyclohexanecarboxamide in the brain, leading to enhanced inhibitory neurotransmission and reduced neuronal excitability.
Biochemical and Physiological Effects:
CPP-115 has been shown to increase N-[3-(trifluoromethyl)phenyl]cyclohexanecarboxamide levels in the brain, leading to enhanced inhibitory neurotransmission and reduced neuronal excitability. This effect has been demonstrated in both animal models and human studies, suggesting that CPP-115 may have therapeutic potential for various neurological and psychiatric disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of CPP-115 for lab experiments is its potency and selectivity for N-[3-(trifluoromethyl)phenyl]cyclohexanecarboxamide aminotransferase inhibition. This allows for precise modulation of N-[3-(trifluoromethyl)phenyl]cyclohexanecarboxamide levels in the brain, which can be useful for studying the role of N-[3-(trifluoromethyl)phenyl]cyclohexanecarboxamide in various physiological and pathological processes. However, one limitation of CPP-115 is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on CPP-115. One area of interest is the development of more potent and selective N-[3-(trifluoromethyl)phenyl]cyclohexanecarboxamide aminotransferase inhibitors that can be used for therapeutic purposes. Additionally, further studies are needed to elucidate the precise mechanisms underlying the therapeutic effects of CPP-115 in various neurological and psychiatric disorders. Finally, research is needed to explore the potential applications of CPP-115 in other areas of medicine, such as pain management and cancer treatment.
Métodos De Síntesis
CPP-115 can be synthesized using a variety of methods, including the reaction of 3-(trifluoromethyl)aniline with cyclohexanone, followed by conversion to the carboxamide using a suitable reagent. Alternatively, CPP-115 can be synthesized through the reaction of 3-(trifluoromethyl)benzoyl chloride with cyclohexylamine.
Aplicaciones Científicas De Investigación
CPP-115 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including epilepsy, anxiety, depression, and addiction. The compound has been shown to increase N-[3-(trifluoromethyl)phenyl]cyclohexanecarboxamide levels in the brain, leading to enhanced inhibitory neurotransmission and reduced excitability of neurons.
Propiedades
IUPAC Name |
N-[3-(trifluoromethyl)phenyl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3NO/c15-14(16,17)11-7-4-8-12(9-11)18-13(19)10-5-2-1-3-6-10/h4,7-10H,1-3,5-6H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAQLGOGSVJNBKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(trifluoromethyl)phenyl]cyclohexanecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-{[(3-ethylphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5880395.png)
![2-(4-chlorophenyl)-N-[4-(1-piperidinylmethyl)phenyl]acetamide](/img/structure/B5880404.png)
![2-methoxy-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B5880426.png)
![1-[(2-bromo-5-chlorophenyl)sulfonyl]piperidine](/img/structure/B5880433.png)


![2-[(2-mesityl-2-oxoethyl)thio]-4,6-dimethylnicotinonitrile](/img/structure/B5880450.png)


![N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-4-methylbenzamide](/img/structure/B5880468.png)
![N-[4-(dimethylamino)phenyl]-2-pyridinecarbothioamide](/img/structure/B5880473.png)
![N'-(tert-butyl)-N-cyclohexyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B5880482.png)
![methyl 2-[(3-cyclopentylpropanoyl)amino]-4,5-dimethoxybenzoate](/img/structure/B5880490.png)
